Arachidonic Acid-biotin
Overview
Description
Arachidonic Acid-biotin is an affinity probe for arachidonic acid binding proteins . It is designed to allow arachidonic acid to be detected in complexes with protein binding partners such as fatty acid binding proteins (FABPs) . It is thus a tool to be used in the general elucidation of the signaling and transport of free arachidonic acid .
Synthesis Analysis
Virtually all cellular arachidonic acid is esterified in membrane phospholipids where its presence is tightly regulated through multiple interconnected pathways . Free arachidonic acid is a transient, critical substrate for the biosynthesis of eicosanoid second messengers .Molecular Structure Analysis
The formal name of Arachidonic Acid-biotin is 5Z,8Z,11Z,14Z-eicosatetraenoyl-N’-biotinoyl-1,5-diaminopentane . Its molecular formula is C35H58N4O3S and it has a formula weight of 614.9 .Chemical Reactions Analysis
Arachidonic acid and its key metabolite prostaglandin E2 (PGE2) directly regulate macrophages polarization in IL-4/IL-13 induced M2 macrophages . The enzymes of arachidonic acid release have been well covered in specialized reviews .Scientific Research Applications
Cell Signaling and Inflammation
Arachidonic Acid-biotin is used to detect arachidonic acid in complexes with protein binding partners such as fatty acid binding proteins (FABPs), which are crucial in cell signaling and inflammation processes. The esterified form of arachidonic acid in membrane phospholipids plays a significant role in these cellular functions .
Gut Microbiota Composition
Dietary intake of Arachidonic Acid can impact gut microbiota composition. Research has investigated the effects of dietary Arachidonic Acid on a moderately hyperlipidic diet, showing significant changes compared to diets without Arachidonic Acid .
Anti-Bacterial Activity
Arachidonic Acid has demonstrated anti-bacterial and anti-biofilm activities, which are enhanced when used in conjunction with other anti-bacterial compounds commonly found in mouthwashes .
Medicine and Health Applications
Arachidonic Acid plays essential roles in the human immune, cardiovascular, and nervous systems, making it widely used in various medical applications .
Cosmetics Industry
Due to its beneficial properties, Arachidonic Acid is also incorporated into cosmetic products .
Nutrition and Dietary Supplements
As an ω-6 polyunsaturated fatty acid, Arachidonic Acid is included in nutrition and dietary supplements to support overall health .
Mechanism of Action
Target of Action
Arachidonic Acid-Biotin is designed to interact with protein binding partners such as Fatty Acid Binding Proteins (FABPs) . These proteins play a crucial role in the transport and metabolism of fatty acids within cells .
Mode of Action
Arachidonic Acid-Biotin allows for the detection of Arachidonic Acid in complexes with its protein binding partners . The receptor-stimulated release, metabolism, and re-uptake of free arachidonate are all important aspects of cell signaling and inflammation .
Biochemical Pathways
Arachidonic Acid (ARA) is a key component of cell membrane phospholipids. It is released from cell membranes by the action of phospholipase A2 during inflammation . ARA is then metabolized through three main enzymatic pathways: the cyclooxygenase (COX) pathway , the lipoxygenase (LOX) pathway , and the cytochrome P450 pathway . These pathways generate numerous bioactive metabolites that are critical for the immune system, including inflammation response to pathogens, resolution of inflammation, wound healing, and mood and energy balance .
Pharmacokinetics
It is known that the metabolism of arachidonic acid involves various enzymes leading to the oxidation of the cell membrane ara . This results in the generation of numerous pro-inflammatory and anti-inflammatory resolving mediators .
Result of Action
The metabolism of Arachidonic Acid results in the generation of numerous bioactive metabolites. These metabolites play critical roles in the immune system, including inflammation response to pathogens, resolution of inflammation, wound healing, and mood and energy balance .
Action Environment
The action of Arachidonic Acid-Biotin can be influenced by various environmental factors. For instance, the lipid composition of the diet and its administration duration can noticeably modify the pathophysiological effects of ARA on the gut-brain axis . Additionally, environmental conditions can have significant impacts on the physiological characteristics of microorganisms, which may directly affect intracellular lipids and ARA synthesis .
Safety and Hazards
No special measures are required for handling Arachidonic Acid-biotin . After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints . Generally, the product does not irritate the skin . After eye contact, the opened eye should be rinsed for several minutes under running water . If symptoms persist after swallowing, a doctor should be consulted .
Future Directions
Regulation of the arachidonic acid metabolism pathway might serve as a promising therapeutic strategy for relieving RSA women’s symptoms . The analysis of the different bioactive lipids formed in platelets, with AA as their precursor, is of relevance to the study of the mechanisms involved in platelet aggregation in physiology and pathophysiology but also the development of novel antiplatelet and antithrombotic drugs .
properties
{ "Design of the Synthesis Pathway": "The synthesis of Arachidonic Acid-biotin can be achieved through the modification of Arachidonic Acid. The biotinylation of Arachidonic Acid can be achieved through the reaction of Arachidonic Acid with biotin-N-hydroxysuccinimide ester.", "Starting Materials": ["Arachidonic Acid", "Biotin-N-hydroxysuccinimide ester"], "Reaction": ["Step 1: Dissolve Arachidonic Acid in anhydrous dimethylformamide (DMF).", "Step 2: Add biotin-N-hydroxysuccinimide ester to the Arachidonic Acid solution.", "Step 3: Add N,N-diisopropylethylamine (DIPEA) to the reaction mixture to catalyze the reaction.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Purify the product by column chromatography using a suitable eluent system.", "Step 6: Characterize the product using various spectroscopic techniques such as NMR, IR, and Mass Spectrometry." ] } | |
CAS RN |
1217901-28-4 |
Molecular Formula |
C35H58N4O3S |
Molecular Weight |
614.9 |
InChI |
InChI=1S/C35H58N4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-25-32(40)36-27-22-18-23-28-37-33(41)26-21-20-24-31-34-30(29-43-31)38-35(42)39-34/h6-7,9-10,12-13,15-16,30-31,34H,2-5,8,11,14,17-29H2,1H3,(H,36,40)(H,37,41)(H2,38,39,42)/b7-6-,10-9-,13 |
InChI Key |
RPYSWRMECJXHSJ-QYXQEGSISA-N |
SMILES |
CCCCC/C=CC/C=CC/C=CC/C=CCCCC(N(CCCCCNC(CCCC[C@@H]1SC[C@@](N2[H])([H])[C@]1([H])N([H])C2=O)=O)[H])=O |
synonyms |
5Z,8Z,11Z,14Z-eicosatetraenoyl-N/'-biotinoyl-1,5-diaminopentane |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions arachidonic acid and biotin metabolism as being affected by gold nanoparticles. Could a potential link exist between arachidonic acid and biotin in the context of gold nanoparticle exposure?
A: While the study itself doesn't directly investigate a specific "arachidonic acid-biotin" compound or interaction, it highlights how both metabolic pathways are independently perturbed by gold nanoparticle exposure. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.